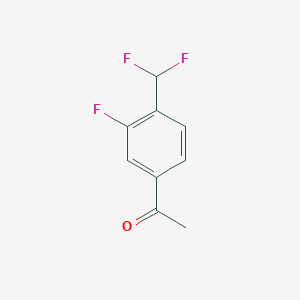
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone is an organic compound characterized by the presence of difluoromethyl and fluoro substituents on a phenyl ring, attached to an ethanone group
Preparation Methods
The synthesis of 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone typically involves the introduction of difluoromethyl and fluoro groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Difluoromethylation: Use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Ketone Formation: Attachment of the ethanone group through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(4-Difluoromethyl-3-fluoro-phenyl)-ethanone can be compared with other similar compounds, such as:
1-(4-Difluoromethyl-3-fluoro-phenyl)piperidine: Differing by the presence of a piperidine ring instead of an ethanone group.
4-(Difluoromethyl)-3-fluoro-phenyl]azinate: Featuring an azinate group instead of an ethanone group.
4-[4-(Difluoromethyl)-3-fluoro-phenyl]morpholine: Containing a morpholine ring instead of an ethanone group.
Properties
Molecular Formula |
C9H7F3O |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3 |
InChI Key |
FEOBYQFYRHDMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















